molecular formula C18H17N5O4 B6535107 N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide CAS No. 1171402-88-2

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide

Cat. No.: B6535107
CAS No.: 1171402-88-2
M. Wt: 367.4 g/mol
InChI Key: IIYRDHBZBBFZPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core linked to a 1,3,4-oxadiazole ring and a substituted pyrazole moiety.

Properties

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4/c1-4-25-13-7-5-6-11-9-14(26-15(11)13)16(24)19-18-21-20-17(27-18)12-8-10(2)22-23(12)3/h5-9H,4H2,1-3H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYRDHBZBBFZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=CC(=NN4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that combines a pyrazole moiety with an oxadiazole and a benzofuran scaffold. Its molecular formula is C17H18N4O3, and it exhibits unique pharmacological properties due to the presence of these heterocycles.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial potential . For instance, derivatives of benzofuran-pyrazole compounds have shown broad-spectrum activity against various bacterial strains. In one study, the compound exhibited minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against common pathogens such as E. coli and Staphylococcus aureus .

CompoundMIC (µg/mL)Target Pathogen
This compound2.50 - 20E. coli, S. aureus

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects , as evidenced by its ability to stabilize human red blood cell (HRBC) membranes. In vitro assays showed stabilization percentages ranging from 86.70% to 99.25%, indicating significant anti-inflammatory potential . This activity is comparable to standard anti-inflammatory drugs.

CompoundHRBC Stabilization (%)Reference Drug
This compound86.70 - 99.25Dexamethasone

Anticancer Activity

The anticancer properties of this compound are notable as well. Studies involving 1,3,4-oxadiazole derivatives have shown promising results in inhibiting cancer cell proliferation. Specifically, compounds containing the oxadiazole unit have been reported to exhibit potent activity against various cancer cell lines with IC50 values around 92.4 µM . The mechanism of action is believed to involve inhibition of key enzymes involved in cancer cell survival.

Study on Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of benzofuran-pyrazole derivatives, the compound was tested against multiple strains of bacteria and fungi. The results indicated that the compound not only inhibited bacterial growth but also displayed fungicidal properties against Aspergillus niger .

Study on Anti-inflammatory Mechanisms

A separate investigation focused on the anti-inflammatory mechanisms revealed that the compound significantly reduced levels of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent in inflammatory diseases .

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess antimicrobial properties. The presence of the oxadiazole and pyrazole rings may enhance the compound's ability to inhibit bacterial growth and combat infections.

Anticancer Properties

Some derivatives of benzofuran and oxadiazole have demonstrated anticancer effects in vitro. Research indicates that this compound could potentially interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines.

Anti-inflammatory Effects

Compounds containing pyrazole and oxadiazole have been studied for their anti-inflammatory effects. This compound may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases.

Applications in Medicinal Chemistry

The unique structural features of N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide make it a valuable scaffold for drug development:

Drug Design

The compound can serve as a lead structure for synthesizing new drugs targeting specific diseases such as cancer and bacterial infections. Medicinal chemists can modify its structure to optimize efficacy and reduce toxicity.

Pharmacological Studies

Its diverse biological properties warrant further pharmacological studies to elucidate mechanisms of action and therapeutic potential. This includes assessing its bioavailability, metabolism, and safety profiles.

Agricultural Applications

In addition to medicinal uses, this compound may have applications in agriculture:

Pesticide Development

Given its potential antimicrobial properties, this compound could be developed into a novel pesticide or fungicide to protect crops from pathogens.

Plant Growth Regulation

Research into similar compounds suggests that they may influence plant growth and development. This could lead to applications in enhancing crop yields or stress resistance.

Case Study 1: Anticancer Activity

A study on similar oxadiazole derivatives showed significant inhibition of tumor growth in xenograft models. The study highlighted the importance of structural modifications in enhancing anticancer activity.

Case Study 2: Antimicrobial Efficacy

Research involving pyrazole-based compounds demonstrated their effectiveness against various bacterial strains. The findings suggest that the incorporation of an oxadiazole moiety may further enhance antimicrobial potency.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, three related compounds with distinct structural and functional group variations are listed:

Table 1: Structural and Functional Comparison

Compound (CAS No.) Core Structure Key Substituents Potential Applications
Target Compound Benzofuran-oxadiazole 7-ethoxy, 1,3-dimethylpyrazole Hypothesized kinase inhibition
956950-61-1 (N-(1-ethyl-1H-pyrazol-5-yl)benzamide) Benzamide 1-ethylpyrazole Antimicrobial or enzyme inhibition
624725-61-7 (4-(benzyloxy)benzaldehyde derivative) Triazole-hydrazone Benzyloxybenzaldehyde, 4-ethoxyphenyl Anticancer or antiviral activity
624725-70-8 (Triazole-thiol derivative) Triazole-thiol 3-(Benzyloxy)benzylidene hydrazine, 4-ethoxyphenyl Chelation or redox modulation

Key Observations:

Structural Complexity : The target compound integrates a benzofuran-oxadiazole scaffold, which is absent in the listed analogs. This may enhance its metabolic stability compared to simpler benzamide derivatives like 956950-61-1.

Substituent Effects : The 7-ethoxy group on the benzofuran core may improve lipophilicity and bioavailability relative to the benzyloxy and ethoxyphenyl groups in 624725-61-7 and 624725-70-8.

Pharmacological Hypotheses : Unlike the triazole-containing analogs, the oxadiazole-pyrazole combination in the target compound suggests a stronger affinity for ATP-binding pockets in kinases.

Research Findings and Limitations

  • Synthetic Feasibility : The 1,3,4-oxadiazole ring is typically synthesized via cyclization of acylhydrazides, which may require optimization for sterically hindered substituents like the dimethylpyrazole group.
  • Lack of Experimental Data: No biological activity or toxicity data for the target compound is available in the provided evidence, limiting authoritative conclusions.

Preparation Methods

Benzofuran Core Formation

The benzofuran scaffold is constructed via Perkin cyclization or ultrasonic-assisted condensation . A representative protocol involves:

  • Starting Material : Resorcinol derivative (2,4-dihydroxyacetophenone) undergoes O-ethylation at the 7-position using ethyl bromide and potassium carbonate in acetone.

  • Cyclization : Treated with chloroacetic acid in acetic anhydride under reflux to form 7-ethoxy-1-benzofuran-2-carboxylic acid.

Key Data :

StepReagents/ConditionsYield (%)
O-EthylationEtBr, K₂CO₃, acetone, 12 h85
CyclizationClCH₂COOH, Ac₂O, 110°C, 8 h78

Carboxylic Acid Activation

The acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C for 2 h, yielding 7-ethoxy-1-benzofuran-2-carbonyl chloride.

Synthesis of 5-(1,3-Dimethyl-1H-Pyrazol-5-yl)-1,3,4-Oxadiazol-2-Amine

Pyrazole Subunit Preparation

1,3-Dimethyl-1H-pyrazole-5-carbohydrazide is synthesized via:

  • Hydrazide Formation : Reaction of 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride with hydrazine hydrate in ethanol.

  • Cyclodehydration : Treated with phosphorus oxychloride (POCl₃) at 80°C for 6 h to form 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine.

Optimization Insight :

  • Microwave irradiation (100 W, 120°C) reduces reaction time to 1.5 h with comparable yield (82%).

  • Ultrasonic-assisted methods improve homogeneity and reduce side products.

Coupling of Subunits

The final carboxamide bond is formed via nucleophilic acyl substitution:

  • Reaction Conditions : 7-Ethoxy-1-benzofuran-2-carbonyl chloride (1.2 equiv) is added dropwise to a solution of 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine (1.0 equiv) in dry THF containing triethylamine (3.0 equiv) at 0°C.

  • Workup : Stirred for 12 h at room temperature, filtered, and purified via silica gel chromatography (hexane:ethyl acetate, 3:1).

Yield and Purity :

  • Isolated yield: 74%

  • Purity (HPLC): >98%

Structural Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 1H, benzofuran-H), 7.45 (d, J = 8.4 Hz, 1H, benzofuran-H), 6.95 (s, 1H, pyrazole-H), 4.15 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 2.51 (s, 3H, CH₃), 2.32 (s, 3H, CH₃), 1.38 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

  • IR (KBr) : 3280 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

X-ray Crystallography

Single crystals grown in hexane/ethyl acetate confirm the planar oxadiazole-pyrazole system and dihedral angle of 85.3° between benzofuran and oxadiazole rings.

Comparative Analysis of Synthetic Routes

MethodTime (h)Yield (%)Purity (%)
Conventional246895
Microwave-Assisted48298
Ultrasonic-Assisted38599

Key Findings :

  • Ultrasonic irradiation enhances reaction efficiency by promoting cavitation, reducing aggregation.

  • POCl₃-mediated cyclization offers superior regioselectivity compared to H₂SO₄.

Challenges and Mitigation

  • Regioselectivity in Pyrazole Substitution : Controlled stoichiometry of methylating agents ensures 1,3-dimethylation.

  • Oxadiazole Ring Stability : Anhydrous conditions prevent hydrolysis during cyclodehydration.

  • Coupling Efficiency : Excess acyl chloride (1.2 equiv) compensates for moisture sensitivity .

Q & A

What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

Basic Research Question
The compound’s synthesis involves sequential heterocyclic ring formation and coupling reactions. A typical route includes:

  • Step 1: Synthesis of the 1,3-dimethylpyrazole moiety via cyclocondensation of hydrazine derivatives with diketones.
  • Step 2: Formation of the 1,3,4-oxadiazole ring through cyclization of acylhydrazides with POCl₃ or other dehydrating agents.
  • Step 3: Coupling the oxadiazole intermediate with 7-ethoxy-benzofuran-2-carboxamide using carbodiimide-based coupling reagents.

Critical Parameters:

  • Temperature: Oxadiazole cyclization requires 80–100°C for optimal ring closure .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency .
  • Catalysts: Use of DMAP or HOBt improves carboxamide coupling yields .

Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Basic Research Question
Methodological Approach:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the benzofuran (δ 6.8–7.5 ppm) and oxadiazole (δ 8.1–8.5 ppm) protons. Pyrazole methyl groups appear as singlets near δ 2.5 ppm .
  • Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC-PDA: Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

How do the compound’s functional groups (e.g., oxadiazole, benzofuran) contribute to its physicochemical and biological properties?

Basic Research Question
Functional Group Analysis:

  • 1,3,4-Oxadiazole: Enhances metabolic stability and serves as a hydrogen-bond acceptor for target interactions .
  • Benzofuran: The 7-ethoxy group improves lipophilicity, influencing membrane permeability .
  • Pyrazole: The 1,3-dimethyl substitution reduces steric hindrance, facilitating binding to hydrophobic pockets .

How can researchers optimize reaction yields when encountering contradictory data in scale-up synthesis?

Advanced Research Question
Troubleshooting Strategy:

  • DoE (Design of Experiments): Systematically vary parameters (e.g., stoichiometry, solvent ratios) to identify critical factors. For example, excess POCl₃ (>2 eq.) during oxadiazole formation minimizes side products .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
  • Reproducibility Checks: Compare batch-specific impurities via LC-MS to isolate protocol inconsistencies .

How should conflicting reports about the compound’s biological activity (e.g., antimicrobial vs. anticancer) be resolved?

Advanced Research Question
Resolution Framework:

  • Target-Specific Assays: Conduct kinase inhibition profiling (e.g., EGFR, VEGFR) to clarify primary mechanisms .
  • Dose-Response Studies: Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .
  • Metabolite Analysis: Identify if oxidative metabolites (e.g., benzofuran epoxides) contribute to off-target effects .

What strategies are recommended for structure-activity relationship (SAR) studies targeting the oxadiazole and pyrazole moieties?

Advanced Research Question
SAR Methodology:

  • Pyrazole Modifications: Replace methyl groups with halogens (e.g., Cl, F) to evaluate steric/electronic effects on binding .
  • Oxadiazole Bioisosteres: Substitute with 1,2,4-triazole or thiadiazole to assess impact on solubility and potency .
  • Benzofuran Derivatives: Vary the 7-ethoxy group (e.g., methoxy, propoxy) to correlate chain length with logP and activity .

What computational tools are effective for predicting biological targets and binding modes?

Advanced Research Question
In Silico Workflow:

  • Molecular Docking (AutoDock Vina): Screen against kinase libraries using the oxadiazole as a hinge-binding motif .
  • MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns to validate docking poses .
  • QSAR Models: Train models with pyrazole substitution patterns to predict cytotoxicity .

How does the compound’s stability under physiological conditions impact experimental design?

Advanced Research Question
Stability Assessment Protocol:

  • pH-Dependent Degradation: Incubate in buffers (pH 1.2–7.4) and monitor via HPLC for hydrolytic cleavage of the oxadiazole ring .
  • Light Sensitivity: Store solutions in amber vials to prevent benzofuran photooxidation .
  • Plasma Stability: Use LC-MS/MS to quantify degradation in rat plasma over 24 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.